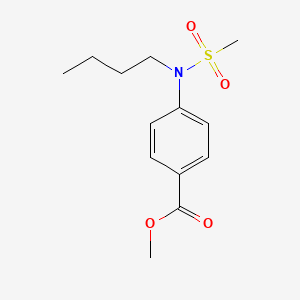

Methyl 4-(N-butylmethylsulfonamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

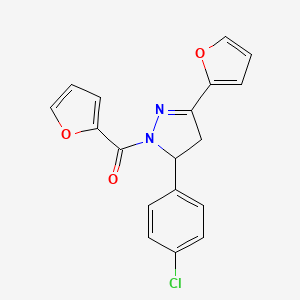

“Methyl 4-(N-butylmethylsulfonamido)benzoate” is a chemical compound with the CAS Number: 1820710-57-3 . It has a molecular weight of 285.36 and its IUPAC name is methyl 4-(N-butylmethylsulfonamido)benzoate . The compound is stored at refrigerated temperatures .

Molecular Structure Analysis

The molecular formula of “Methyl 4-(N-butylmethylsulfonamido)benzoate” is C13H19NO4S . The InChI code for this compound is 1S/C13H19NO4S/c1-4-5-10-14 (19 (3,16)17)12-8-6-11 (7-9-12)13 (15)18-2/h6-9H,4-5,10H2,1-3H3 .Physical And Chemical Properties Analysis

“Methyl 4-(N-butylmethylsulfonamido)benzoate” is a light yellow liquid with an aromatic odor . It has a molecular weight of 285.36 . The compound is stored at refrigerated temperatures .Scientific Research Applications

Acaricide Development

A study highlighted the structural analysis of a compound closely related to Methyl 4-(N-butylmethylsulfonamido)benzoate, identified as an acaricide named amidoflumet. This compound, through its structural orientation, forms an intramolecular N-H⋯O hydrogen bond, crucial for its activity (Kimura & Hourai, 2005).

Membrane Technology for Desalination

In membrane science, novel polymers closely related to Methyl 4-(N-butylmethylsulfonamido)benzoate were synthesized and utilized in creating composite nanofiltration (NF) membranes. These membranes demonstrated significant salt rejection and water flux, indicating their potential in water desalination applications (Padaki et al., 2013).

Cardiac Protection

Research into benzoylguanidines, structurally related to Methyl 4-(N-butylmethylsulfonamido)benzoate, uncovered their use as Na+/H+ exchanger inhibitors. These compounds have been beneficial in preserving cellular integrity and functional performance during cardiac ischemia and reperfusion, suggesting a potential application in treating acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

Friedel-Crafts Sulfonylation

In the field of organic synthesis, Methyl 4-(N-butylmethylsulfonamido)benzoate analogs were utilized in a study demonstrating the use of ionic liquids as media for Friedel-Crafts sulfonylation. This process enhances the reactivity of substrates, offering a novel approach to synthesizing diaryl sulfones under mild conditions (Nara, Harjani, & Salunkhe, 2001).

Intermediate for Tianeptine Synthesis

Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate in Tianeptine synthesis, was prepared from 4-Amino-methylbenzene-2-sulfonic acid. This compound's improved synthesis process was more suitable for industrial production, highlighting its significance in pharmaceutical manufacturing (Yang Jian-she, 2009).

Safety and Hazards

properties

IUPAC Name |

methyl 4-[butyl(methylsulfonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-4-5-10-14(19(3,16)17)12-8-6-11(7-9-12)13(15)18-2/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQDKFIHHFMHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(N-butylmethylsulfonamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)

![(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2714574.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2714577.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2714578.png)

![2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2714579.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)

![5-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2714589.png)

![N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2714594.png)